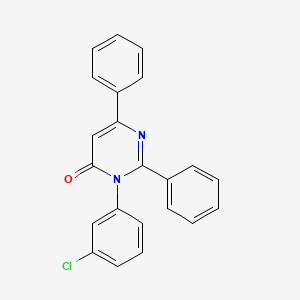
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with chlorophenyl and diphenyl groups
Métodos De Preparación
The synthesis of 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved often include the activation of stress response proteins and the modulation of gene expression.
Comparación Con Compuestos Similares
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:
3-(3-Chlorophenyl)-2,6-diphenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(3-Chlorophenyl)-2,6-diphenylpyridazine: Contains a pyridazine ring, which has different electronic properties compared to pyrimidine.
3-(3-Chlorophenyl)-2,6-diphenylpyrazine: Features a pyrazine ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Número CAS |
89069-80-7 |
|---|---|
Fórmula molecular |
C22H15ClN2O |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15ClN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H |
Clave InChI |
ACPWPRAWILXCNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


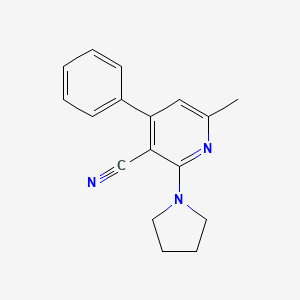
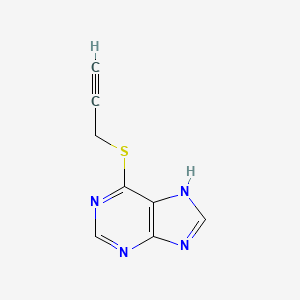
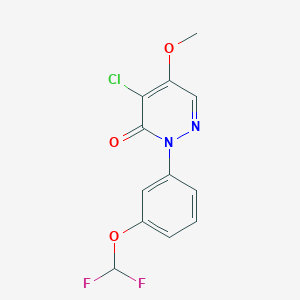
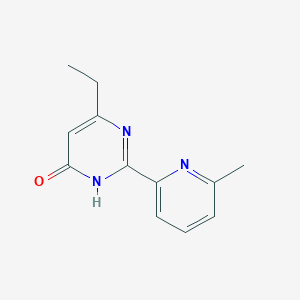
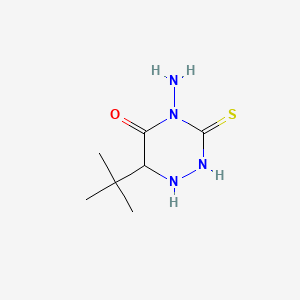

![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)

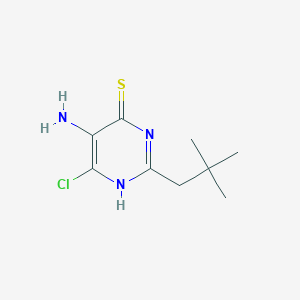

![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)


![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
